molecular formula C12H11NO5S B413354 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B413354
M. Wt: 281.29g/mol
InChI Key: ZCHBFHCAGSBARE-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties . This particular compound features a benzylidene group substituted with methoxy and hydroxy groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with 3,5-dimethoxy-4-hydroxybenzaldehyde. A common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, can be adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce benzyl derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and hydroxy groups can enhance its antioxidant properties and its ability to interact with various biological targets .

Properties

Molecular Formula

C12H11NO5S

Molecular Weight

281.29g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO5S/c1-17-7-3-6(4-8(18-2)10(7)14)5-9-11(15)13-12(16)19-9/h3-5,14H,1-2H3,(H,13,15,16)/b9-5+

InChI Key

ZCHBFHCAGSBARE-WEVVVXLNSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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